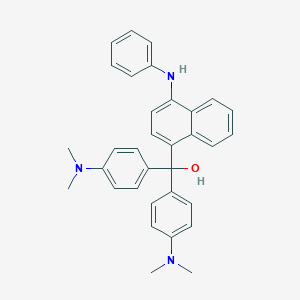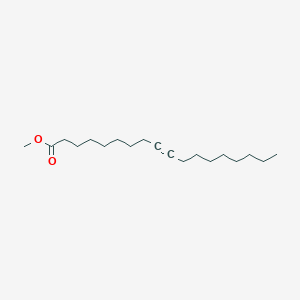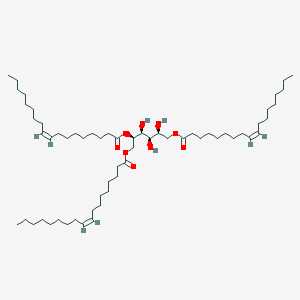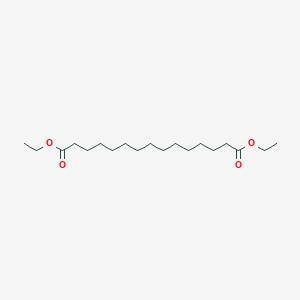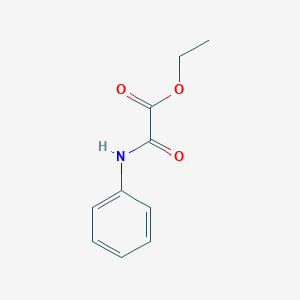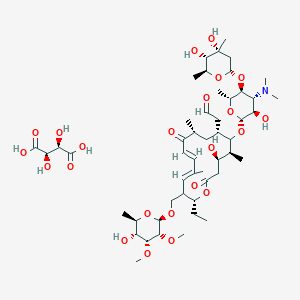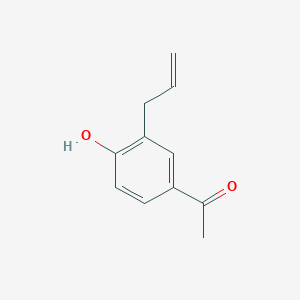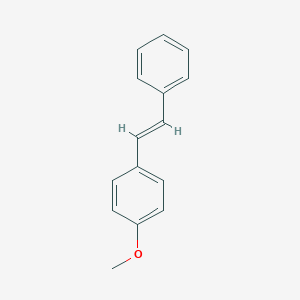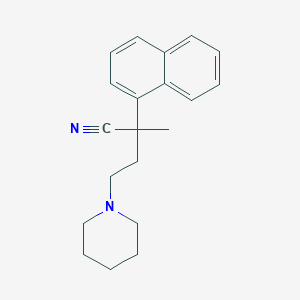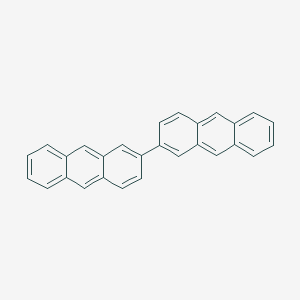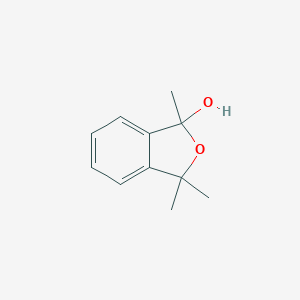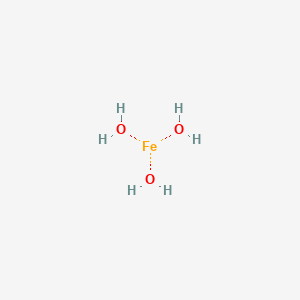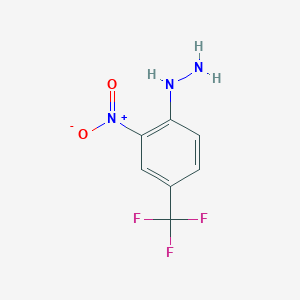
Cyclobutadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutadiene is a cyclic hydrocarbon that has been the subject of much scientific research due to its unique properties. It is a highly reactive molecule that is difficult to isolate and study, but it has important applications in the field of organic synthesis and materials science. In
Wissenschaftliche Forschungsanwendungen
Metal-Free Cyclobutadiene Reagent
Cyclobutadiene, a highly reactive antiaromatic hydrocarbon, has seen limited use in chemical synthesis due to its complex synthesis and hazardous byproducts. Recent research has introduced a scalable, metal-free cyclobutadiene reagent, diethyldiazabicyclohexene dicarboxylate, showcasing its potential in intermolecular [4 + 2] cycloadditions and in synthesizing diverse chemical products like dipiperamide G and bromocyclobutadiene (Boswell et al., 2023).
Understanding Cyclobutadiene's Electronic Structure
The electronic structure of cyclobutadiene (CBD) is significant due to its antiaromaticity. Studies involving photoelectron spectroscopy and time-dependent wavepacket dynamics have provided insights into CBD's electronic structure, including a revised ionization energy of 8.06 ± 0.02 eV (Bosse et al., 2021).
Cyclobutadiene in Quantum Chemistry
Research using multireference coupled-cluster methods has explored the electronic structure of cyclobutadiene's ground state and low-lying excited states, contributing to quantum chemistry knowledge (Balková & Bartlett, 1994).
Stabilization in Transition Metal Complexes
Cyclobutadiene can be stabilized in transition metal complexes, as demonstrated in the synthesis and structural characterization of novel cyclobutadiene sandwich complexes with metals like nickel and iron (Yu, Zhang, & Xi, 2018).
Reevaluation of Anti-Aromaticity
Contrary to the common belief that cyclobutadiene's high energy is primarily due to anti-aromaticity, studies suggest that factors like angle strain, torsional strain, and Pauli repulsion between parallel CC bonds play more significant roles (Wu, Mo, Evangelista, & von Ragué Schleyer, 2012).
Cyclobutadiene in Catalysis
Cyclobutadiene complexes have been identified as highly selective catalysts, particularly in direct reductive amination processes, which is a significant advancement in the field of catalysis (Afanasyev et al., 2016).
On-Surface Synthesis
The on-surface synthesis of cyclobuta[1,2-b:3,4-b']ditetracene, an analogue of nonacene with a cyclobutadiene unit, reveals insights into structural and magnetic properties, emphasizing cyclobutadiene's role in advanced material synthesis (Izydorczyk et al., 2022).
Bioactive Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids, which includes cyclobutadiene derivatives, shows a range of biological activities such as antimicrobial and anticancer properties, highlighting its potential in medicinal chemistry (Dembitsky, 2007).
Exploring Stability and Aromaticity in Complexes
Studies on cyclobutadiene complexes, using methods like magnetically induced current densities and nucleus independent chemical shifts, provide insight into the change in aromaticity during complexation processes (Ganguly, Pathak, & Paul, 2021).
Eigenschaften
CAS-Nummer |
1120-53-2 |
|---|---|
Produktname |
Cyclobutadiene |
Molekularformel |
C4H4 |
Molekulargewicht |
52.07 g/mol |
IUPAC-Name |
cyclobutadiene |
InChI |
InChI=1S/C4H4/c1-2-4-3-1/h1-4H |
InChI-Schlüssel |
HWEQKSVYKBUIIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C1 |
Kanonische SMILES |
C1=CC=C1 |
Andere CAS-Nummern |
1120-53-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



